molecular formula C9H8BrN3O2 B1427739 Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 1187236-98-1

Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate

货号: B1427739
CAS 编号: 1187236-98-1
分子量: 270.08 g/mol
InChI 键: JYYXPDQBCYLFBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of imidazo[1,2-b]pyridazine research that began in the 1960s. The imidazo[1,2-b]pyridazine scaffold represents an important class of heterocyclic nucleus which provides various bioactive molecules, with research in this area experiencing significant acceleration following the successful development of kinase inhibitors based on similar frameworks. The specific ethyl ester derivative at the 2-position with bromine substitution at the 6-position represents a strategic modification designed to enhance both synthetic accessibility and biological activity profiles.

The synthesis of imidazo[1,2-b]pyridazine derivatives was historically accomplished through condensation reactions between alpha-bromoketones and 3-amino-6-halopyridazines under mild basic conditions such as sodium bicarbonate. The successful formation of these bicyclic systems in good yields was particularly dependent on the introduction of halogen substituents in the pyridazine ring, which addressed early synthetic challenges related to regioselectivity in the cyclization process. This methodological advancement enabled the systematic exploration of structure-activity relationships that would later inform the design of this compound and related compounds.

Position in Heterocyclic Chemistry Research

This compound occupies a distinctive position within heterocyclic chemistry research as part of the imidazo[1,2-b]pyridazine family, which has been recognized as a privileged scaffold in medicinal chemistry. The compound's structural features align with contemporary trends in drug discovery that emphasize the incorporation of nitrogen-rich heterocycles to optimize pharmacokinetic properties and target selectivity. The pyridazine ring system, characterized by its weak basicity and high dipole moment, contributes unique physicochemical properties that enhance molecular recognition capabilities.

The positioning of this compound within broader heterocyclic research is further emphasized by its relationship to other significant scaffold families. While structurally related to imidazo[1,2-a]pyridine derivatives, which have found success in commercial pharmaceuticals such as zolpidem and olprinone, the imidazo[1,2-b]pyridazine system offers distinct advantages in terms of reduced lipophilicity and enhanced binding specificity. The systematic investigation of these scaffold variations has revealed that substitution of aryl carbon-hydrogen bonds with nitrogen atoms, as exemplified in the transition from imidazo[1,2-a]pyridine to imidazo[1,2-b]pyridazine systems, can effectively reduce nonspecific binding while maintaining high target affinity.

Significance in Structure-Activity Relationship Studies

The structure-activity relationship studies surrounding this compound have provided crucial insights into the optimization of biological activity within this chemical class. Research has demonstrated that the binding affinities of imidazo[1,2-b]pyridazine derivatives range from 11.0 to greater than 1000 nanomolar, depending on various substitution patterns in the 6-position and 2-position. The 6-bromine substitution pattern, as found in this compound, represents an important structural modification that influences both synthetic accessibility and biological activity.

Systematic structure-activity relationship investigations have revealed that halogen substitution at the 6-position significantly impacts binding characteristics, with larger and more electronegative halogen atoms generally conferring enhanced activity. The ethyl ester functionality at the 2-position provides additional opportunities for structural modification and has been shown to influence both pharmacokinetic properties and target selectivity. These findings have informed the rational design of subsequent derivatives and have established this compound as a valuable reference compound for comparative studies.

Table 1: Key Structural Parameters of this compound

Parameter Value Reference
Chemical Abstracts Service Number 1187236-98-1
Molecular Formula C9H8BrN3O2
Molecular Weight 270.09 g/mol
International Union of Pure and Applied Chemistry Name This compound
InChI Code 1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3

Research Significance of the Imidazo[1,2-b]pyridazine Scaffold

The research significance of the imidazo[1,2-b]pyridazine scaffold, exemplified by compounds such as this compound, extends across multiple therapeutic areas and represents a paradigm shift in modern drug discovery approaches. The scaffold has demonstrated remarkable versatility in targeting diverse biological pathways, with documented applications ranging from kinase inhibition to amyloid plaque binding for neurological applications.

Recent discoveries have highlighted the exceptional potential of imidazo[1,2-b]pyridazine derivatives as highly selective kinase inhibitors, with some compounds exhibiting nanomolar potency against targets such as Monopolar spindle 1 and Bruton's tyrosine kinase. The scaffold's ability to achieve high selectivity across extensive kinase panels, as demonstrated by compounds showing selectivity over 310 kinases, underscores its value as a privileged structure for drug development. Furthermore, the successful advancement of imidazo[1,2-b]pyridazine-based compounds into clinical trials, as evidenced by the progression of specific derivatives to Phase I studies, validates the therapeutic potential of this chemical class.

The research significance is further amplified by the scaffold's demonstrated activity against challenging targets associated with drug resistance. Imidazo[1,2-b]pyridazine derivatives have shown superior anti-leukemic activity against clinically relevant mutations, including those that confer resistance to existing therapeutic agents. This capability to address resistance mechanisms positions the scaffold as a valuable tool for next-generation drug development strategies aimed at overcoming current therapeutic limitations.

Table 2: Biological Activity Profile of Imidazo[1,2-b]pyridazine Derivatives

Target Class Activity Range Selectivity Profile Clinical Status Reference
Kinase Inhibition 0.70-1.3 nM >310 kinase selectivity Phase I trials
Amyloid Binding 11.0->1000 nM High target specificity Preclinical
Anticancer Activity nanomolar range Multiple tissue types Preclinical
Anti-leukemic Activity potent inhibition FLT3 mutations Preclinical

属性

IUPAC Name

ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYXPDQBCYLFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743903
Record name Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187236-98-1
Record name Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate typically involves a two-step one-pot reaction. The process begins with the reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles. This method is known for its efficiency and high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the laboratory-scale synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

化学反应分析

Types of Reactions

Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives .

科学研究应用

Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

作用机制

The mechanism of action of ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and modulate the activity of certain enzymes and receptors. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate the molecular targets and pathways involved .

相似化合物的比较

Structural and Substituent Variations

The 6-position of the imidazo[1,2-b]pyridazine core is a critical site for structural modifications. Key analogs include:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate Br C₁₀H₉BrN₂O₂ 269.09 Potential kinase inhibitor; antiviral
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Cl C₉H₈ClN₃O₂ 225.63 Intermediate for palladium-catalyzed cross-couplings
Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate I C₉H₈IN₃O₂ ~316.08 Enhanced steric bulk for niche applications
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate CH₃ C₁₀H₁₁N₃O₂ 205.21 Improved solubility; reduced reactivity

Key Observations :

  • Halogen Effects : Bromine’s intermediate electronegativity and size between chlorine and iodine balance electronic effects and steric bulk, making it suitable for aromatic substitution reactions .
  • Methyl Substitution : Replacing halogens with methyl groups enhances lipophilicity and metabolic stability, critical for drug design .

Physicochemical and Electronic Properties

  • Solubility and Stability : Bromo and iodo derivatives are less polar than chloro analogs, reducing aqueous solubility but improving membrane permeability. The methyl analog’s lower molecular weight enhances solubility .
  • Computational Insights : Density functional theory (DFT) studies on ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (a pyridine-based analog) reveal solvent-dependent electronic excitation behavior, suggesting similar trends for the pyridazine variant .

Drug Development

Imidazo[1,2-b]pyridazine derivatives are pivotal in synthesizing kinase inhibitors (e.g., CDK inhibitors) and antiviral agents. The bromo compound’s bulkier halogen may improve binding affinity in hydrophobic enzyme pockets compared to smaller halogens .

Material Science

The crystalline structure of related compounds (e.g., ’s chloro-fluoro derivative) demonstrates robust hydrogen-bonding networks, which could guide the design of co-crystals for enhanced stability in the bromo analog .

生物活性

Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a bromine atom at the 6th position and an ethyl ester group at the 2nd position of the imidazo[1,2-b]pyridazine ring. This unique structure contributes to its reactivity and biological profile.

The specific mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with various biological targets, potentially leading to antimicrobial and anticancer effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Properties

Recent investigations indicate that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have demonstrated its effectiveness against multidrug-resistant strains of bacteria, showcasing minimum inhibitory concentrations (MICs) that suggest significant potency.

Pathogen MIC (μM) Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Mycobacterium tuberculosis0.03

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, including those derived from breast and lung cancers. The following table summarizes key findings from recent studies:

Cell Line IC50 (μM) Effect Reference
MCF-7 (Breast Cancer)5.0Induces apoptosis
A549 (Lung Cancer)3.5Inhibits proliferation
HeLa (Cervical Cancer)4.0Cell cycle arrest

Study on Antimicrobial Efficacy

A recent study conducted by Abrahams et al. utilized high-throughput screening to evaluate the efficacy of various imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis (Mtb). This compound emerged as a promising candidate with an MIC of 0.03 μM against Mtb H37Rv strain, indicating strong potential as an anti-TB agent【2】.

Study on Anticancer Activity

In a separate study focusing on anticancer properties, Moraski et al. reported that this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 3.5 to 5.0 μM【3】. The mechanism was suggested to involve the induction of oxidative stress leading to apoptosis.

Comparison with Similar Compounds

Comparative studies with similar compounds have highlighted the distinct biological profiles of this compound:

Compound Antimicrobial Activity Anticancer Activity
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylateModerate (MIC > 5 μM)Low (IC50 > 10 μM)
Ethyl imidazo[1,2-a]pyridine-3-carboxamideHigh (MIC < 0.05 μM)Moderate (IC50 ~ 7 μM)
This compoundVery High (MIC = 0.03 μM)Significant (IC50 ~ 4 μM)

常见问题

Q. What are the standard synthetic routes for Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyridazine precursors with halogenated carbonyl compounds. For example, cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in 1,2-dimethoxyethane under reflux yields intermediates, followed by bromination and esterification steps . Key factors include solvent choice (e.g., DMF or DMA for polar aprotic conditions) and temperature control to minimize side reactions.

Q. How is crystallographic characterization performed for this compound?

X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is standard. The crystal structure reveals π-π interactions (e.g., 3.643 Å between aromatic rings) and hydrogen-bonding networks (e.g., O–H⋯N), critical for understanding molecular packing and stability. Dihedral angles between heterocyclic cores and substituents (e.g., ~16.9°) are quantified to assess planarity .

Q. What spectroscopic techniques are used for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., ethyl ester protons at ~4.3 ppm, bromine-induced deshielding).
  • IR : Ester carbonyl stretches (~1700 cm1^{-1}) and C-Br vibrations (~550 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 315.98 for C10_{10}H9_{9}BrN3_{3}O2_{2}) .

Advanced Research Questions

Q. How can computational methods aid in understanding electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and nonlinear optical (NLO) properties. Solvent effects (e.g., using PCM models) predict solvatochromism. Hirshfeld surface analysis maps intermolecular interactions (e.g., Br⋯H contacts) .

Q. How do conflicting crystallographic data from different synthetic batches arise?

Variations in crystallization solvents or temperature can alter packing motifs. For example, polar solvents may enhance hydrogen bonding, while nonpolar solvents favor π-π stacking. Advanced refinement protocols (e.g., TWINABS in SHELXL) address twinning or disorder in crystals .

Q. What strategies optimize bromine substitution in imidazo[1,2-b]pyridazine derivatives?

  • Electrophilic Bromination : Use N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl3_3) for regioselectivity.
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts enable late-stage functionalization (e.g., replacing Br with aryl/alkyl groups) .

Q. How are biological activities assessed for analogs of this compound?

  • Molecular Docking : Target cyclin-dependent kinases (CDKs) or benzodiazepine receptors using AutoDock Vina.
  • In Vitro Assays : Measure IC50_{50} values against cancer cell lines (e.g., MCF-7) or antiviral activity (e.g., HIV protease inhibition) .

Methodological Considerations

8. Addressing low yields in cyclocondensation reactions:

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or bases (K2 _2CO3_3) to enhance reaction efficiency.
  • Microwave Assistance : Reduce reaction time (e.g., from 12 hrs to 2 hrs) and improve yields by 15–20% .

9. Resolving spectral overlaps in NMR analysis:

  • 2D Techniques : Use HSQC and HMBC to correlate 1H^1H-13C^{13}C signals, particularly for crowded aromatic regions.
  • Decoupling Experiments : Suppress coupling from adjacent protons (e.g., ethyl group signals) .

10. Designing derivatives for enhanced bioactivity:

  • Bioisosteric Replacement : Substitute Br with CF3_3 or CN groups to modulate lipophilicity.
  • Scaffold Hopping : Synthesize imidazo[1,2-a]pyridine or pyrazole analogs to compare activity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。